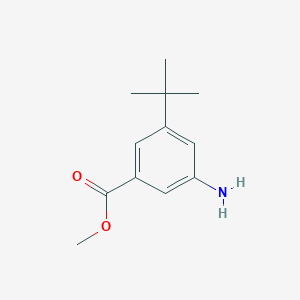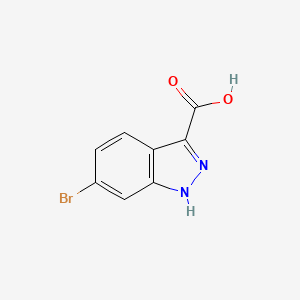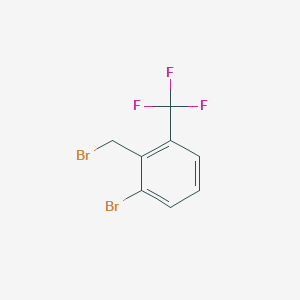
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a brominated aromatic molecule with a trifluoromethyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of bromine atoms, which are commonly used in various organic synthesis reactions as leaving groups or for further functionalization.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Additionally, Diels-Alder reactions and C-H activation reactions have been employed to synthesize functionalized bis(trimethylsilyl)benzenes, which are key starting materials for benzyne precursors and other compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that can influence the overall conformation of the molecule. For instance, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene exhibits a unique conformation due to steric hindrance . Such steric effects are likely to be present in 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene as well, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo Suzuki reactions , and their bromine atoms can be substituted with other groups, such as amines , or participate in rearrangement reactions under the influence of gaseous hydrogen bromide . The presence of a trifluoromethyl group could also influence the reactivity, as seen in the aryne route to naphthalenes starting from bromo-trifluoromethoxybenzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the nature and position of substituents on the benzene ring. For example, rotational isomers and their interconversion at elevated temperatures have been observed in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The presence of bulky substituents can lead to hindered rotation and unique NMR characteristics, which might also be expected for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. Additionally, the electronic properties such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) are important for understanding the reactivity of such compounds .
Applications De Recherche Scientifique
X-Ray Structure Determinations
The compound's structural features are crucial for understanding molecular interactions, particularly Br···Br interactions up to 4.0 Å, supported by H···Br hydrogen bonds. Some interactions of the type Br···π and π···π also play a role in the packing of similar compounds, highlighting its utility in crystallography studies to explore molecular interactions and packing motifs in bromo- and bromomethyl-substituted benzenes (Jones, Kuś, & Dix, 2012).
Aryne Chemistry
1-Bromo-2-(trifluoromethoxy)benzene, closely related to the compound , shows significant potential in aryne chemistry. Its treatment with lithium diisopropylamide leads to various intermediates useful for synthesizing naphthalenes and naphthols. This demonstrates the compound's role in generating arynes, which are crucial intermediates in organic synthesis for constructing complex molecular architectures (Schlosser & Castagnetti, 2001).
Fluorescence Properties
Research into the fluorescence properties of derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, reveals potential applications in materials science, particularly for materials with specific photoluminescence properties. The study on its fluorescence intensity suggests applications in designing materials with aggregation-induced emission (AIE) characteristics (Zuo-qi, 2015).
Synthesis of Organic Compounds
The compound serves as a precursor for synthesizing various organic compounds, including 1-[3-(Trifluoromethy1)pheny1]-2-propanone, through reactions like the Grignard reaction followed by oxidation. This showcases its utility in synthesizing intermediates and final products with potential applications in pharmaceuticals and fine chemicals (Lin-lin, 2009).
Complexing Agents for Metal Determination
Compounds derived from reactions involving bromomethyl and dibromomethyl substituents have been studied for their potential as complexing agents in electrochemical methods like adsorptive stripping voltammetry for determining ultra-trace concentrations of metals such as nickel. This indicates its significance in environmental monitoring and analytical chemistry (Hurtado et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNGWMCGUPJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628094 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
69902-84-7 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69902-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)
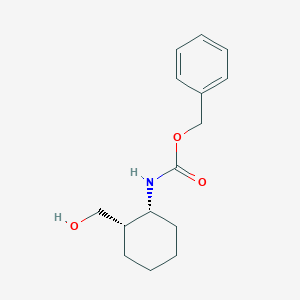
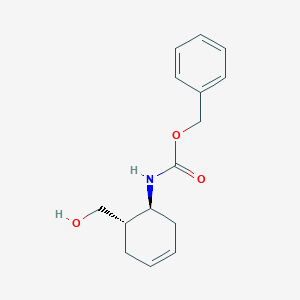
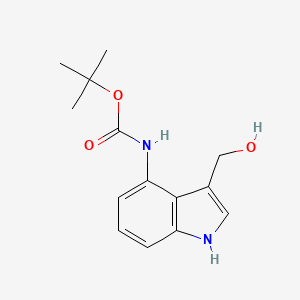
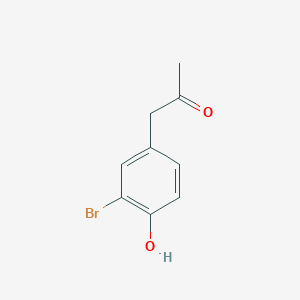
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)




